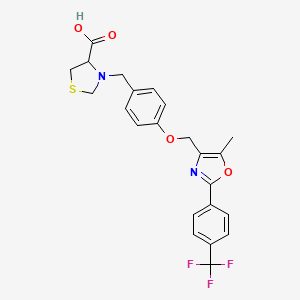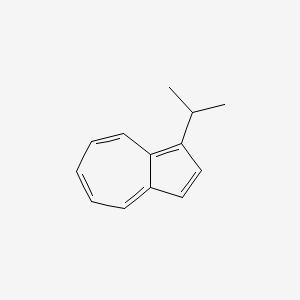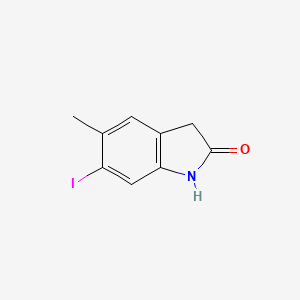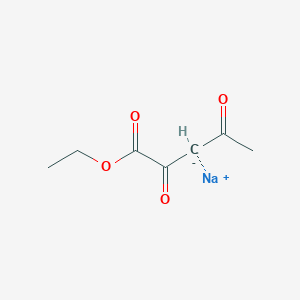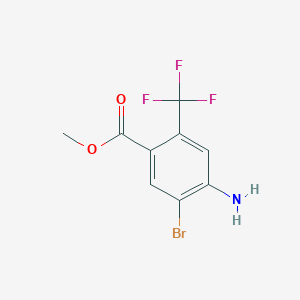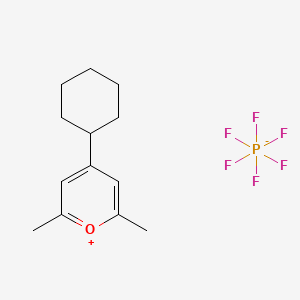
4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate is a chemical compound known for its unique structure and properties. It is a member of the pyrylium family, which are six-membered aromatic heterocycles containing an oxygen atom. The compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate typically involves the reaction of cyclohexanone with acetone in the presence of an acid catalyst to form the intermediate compound. This intermediate is then reacted with phosphorus pentafluoride to yield the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its aromatic structure allows it to participate in π-π interactions, which are crucial for its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyclohexyl-2,6-dimethylpyrylium tetrafluoroborate
- 4-Cyclohexyl-2,6-dimethylpyrylium perchlorate
- 4-Cyclohexyl-2,6-dimethylpyrylium triflate
Uniqueness
4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate is unique due to its hexafluorophosphate anion, which imparts specific properties such as high stability and solubility in various solvents. This makes it particularly useful in applications where these properties are desired.
Propriétés
Numéro CAS |
84282-38-2 |
|---|---|
Formule moléculaire |
C13H19F6OP |
Poids moléculaire |
336.25 g/mol |
Nom IUPAC |
4-cyclohexyl-2,6-dimethylpyrylium;hexafluorophosphate |
InChI |
InChI=1S/C13H19O.F6P/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12;1-7(2,3,4,5)6/h8-9,12H,3-7H2,1-2H3;/q+1;-1 |
Clé InChI |
ODUSIOUBYFAULN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=[O+]1)C)C2CCCCC2.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)
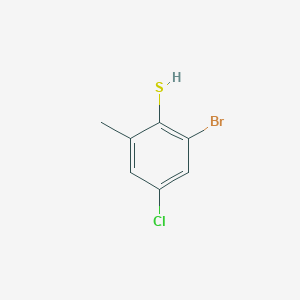

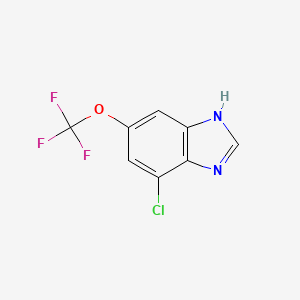
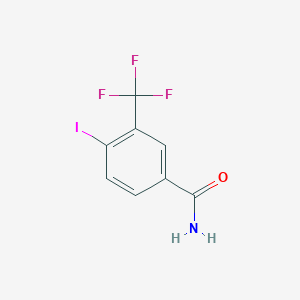
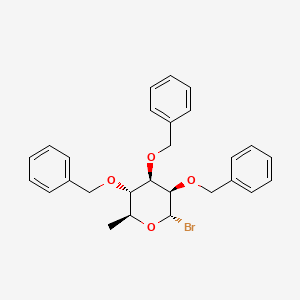
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)
